3-(Piperidin-1-ylsulfonyl)propan-1-ol

Description

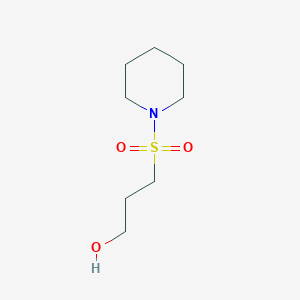

3-(Piperidin-1-ylsulfonyl)propan-1-ol is a sulfonamide-containing compound characterized by a propanol backbone linked to a piperidine ring via a sulfonyl group. This structure confers unique physicochemical properties, such as enhanced polarity and hydrogen-bonding capacity due to the sulfonyl moiety. The compound’s sulfonyl group distinguishes it from other piperidine-propanol derivatives, making it relevant in pharmaceutical and chemical research, particularly in contexts requiring solubility in polar solvents or interactions with biological targets .

Properties

Molecular Formula |

C8H17NO3S |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

3-piperidin-1-ylsulfonylpropan-1-ol |

InChI |

InChI=1S/C8H17NO3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h10H,1-8H2 |

InChI Key |

JGLTUUOMHNYOBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylsulfonyl)propan-1-ol typically involves the reaction of piperidine with a sulfonyl chloride, followed by the addition of a propanol derivative. One common method involves the use of methyl 3-(piperidin-1-yl)propanoate as a starting material, which is then reduced using lithium aluminum hydride in anhydrous tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions, which allow for efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylsulfonyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(Piperidin-1-ylsulfonyl)propanal, while reduction of the sulfonyl group can produce 3-(Piperidin-1-yl)propan-1-ol .

Scientific Research Applications

3-(Piperidin-1-ylsulfonyl)propan-1-ol has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and amines.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

Industrial Applications: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylsulfonyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Key Compounds for Comparison :

3-(Methylsulphanyl)propan-1-ol ():

- Contains a methylsulphanyl (-SMe) group instead of sulfonyl (-SO₂-).

- Produced by lactic acid bacteria (LAB) in wine, contributing to roasted/chocolate odors.

- Less polar than the sulfonyl analog, leading to higher volatility and lower water solubility .

1-(4-Chlorophenyl)-3-(piperidin-1-yl)propan-1-ol ():

- Piperidin-1-yl group replaces the sulfonyl linkage.

- The absence of sulfonyl reduces polarity, enhancing lipid solubility and membrane permeability.

- Studied for chiral separation using cyclodextrins, suggesting stereochemical interactions distinct from sulfonyl-containing analogs .

3-(Piperidin-2-yl)propan-1-ol (): Piperidine substitution at the 2-position instead of sulfonyl at the 1-position. Simpler molecular formula (C₈H₁₇NO vs. C₈H₁₇NO₃S for the sulfonyl compound). Reduced steric hindrance and electronic effects compared to sulfonyl derivatives .

3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol (): Incorporates a pyrimidine ring and ethyl group. Used as a pharmaceutical intermediate, highlighting the role of heterocycles in drug design .

Structural and Functional Comparison Table

Biological Activity

3-(Piperidin-1-ylsulfonyl)propan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C₈H₁₈N₂O₃S

Molecular Weight: 194.31 g/mol

IUPAC Name: this compound

CAS Number: [Not provided in search results]

The biological activity of this compound is primarily attributed to its sulfonamide group, which is known for its low toxicity and diverse pharmacological effects. The compound may interact with various biological targets, including:

- Enzyme Inhibition: Sulfonamides often act as inhibitors of specific enzymes, which can lead to anti-inflammatory and antimicrobial effects.

- Receptor Modulation: The piperidine moiety may facilitate interactions with neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides can inhibit bacterial growth effectively. The antimicrobial activity of this compound can be evaluated through Minimum Inhibitory Concentration (MIC) assays against various pathogens.

| Pathogen | MIC (µg/mL) | Control (e.g., Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 2 |

| Escherichia coli | 25 | 2 |

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties may arise from its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have demonstrated that related sulfonamide compounds can reduce the production of pro-inflammatory cytokines.

Case Studies and Research Findings

-

Study on Enzyme Inhibition:

A recent study focused on the inhibition of COX enzymes by sulfonamide derivatives, revealing that modifications to the piperidine structure could enhance potency against inflammation markers . -

Antimicrobial Evaluation:

Another investigation assessed the antimicrobial efficacy of various piperidine-sulfonamide compounds, including this compound. The study found promising results against resistant strains of bacteria, indicating a potential therapeutic application . -

Neuropharmacological Studies:

Research has also explored the neuropharmacological effects of piperidine derivatives. Compounds similar to this compound were shown to influence neurotransmitter systems, suggesting possible applications in treating neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.